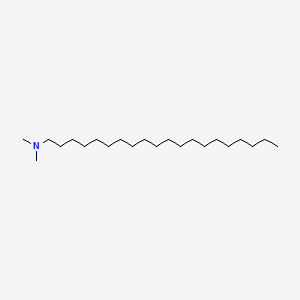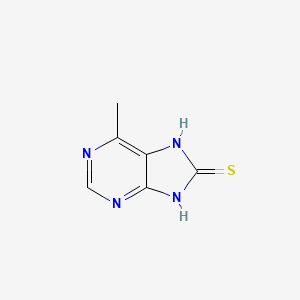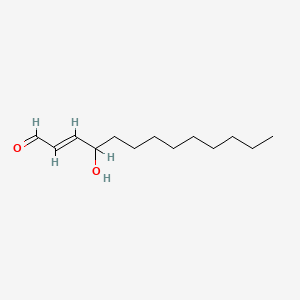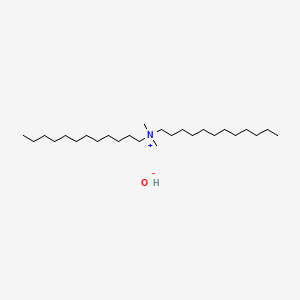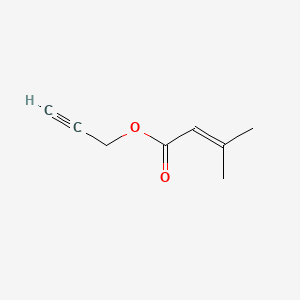
2-Butenoic acid, 3-methyl-, 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-methyl-, 2-propynyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butenoic acid and 2-propynyl alcohol. This compound is known for its unique chemical structure, which includes both a double bond and a triple bond, making it a subject of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-, 2-propynyl ester typically involves the esterification of 2-butenoic acid with 2-propynyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as fractional distillation and chromatography ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 3-methyl-, 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-butenoic acid or 3-methyl-2-butanone.
Reduction: 3-Methyl-2-buten-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-methyl-, 2-propynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 3-methyl-, 2-propynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-butenoic acid and 2-propynyl alcohol, which can then participate in further biochemical reactions. The presence of both double and triple bonds allows the compound to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Butenoic acid, 3-methyl-, 2-methyl-2-propenyl ester: Similar in structure but with a different ester group.
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Another ester of 2-butenoic acid with a different alcohol component.
3-Butenoic acid, 2-Methyl-, Methyl ester: A simpler ester with a methyl group instead of a propynyl group.
Uniqueness
2-Butenoic acid, 3-methyl-, 2-propynyl ester is unique due to the presence of both a double bond and a triple bond in its structure. This dual unsaturation provides unique reactivity and makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
51443-27-7 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H10O2/c1-4-5-10-8(9)6-7(2)3/h1,6H,5H2,2-3H3 |
Clave InChI |
QMXLQNWMOKCQFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCC#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
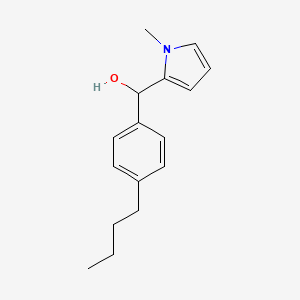
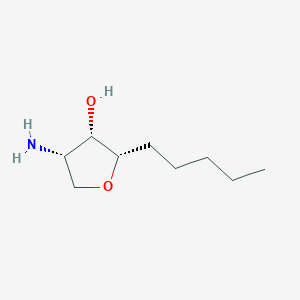
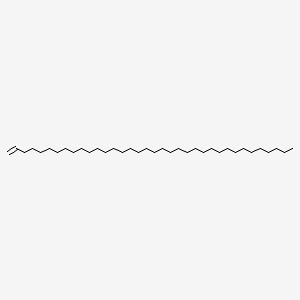
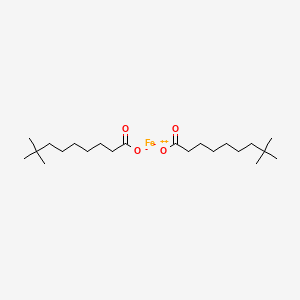
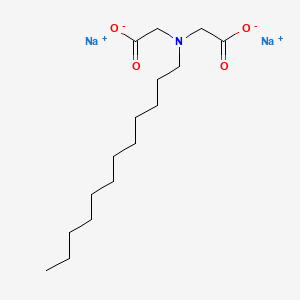
![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
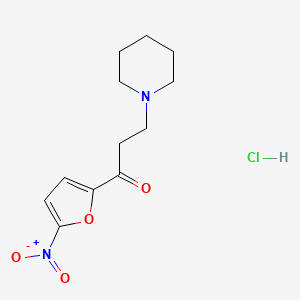
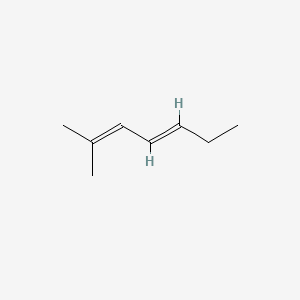
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
